molecular formula C14H8ClF2NO2 B15170950 3-Benzamido-2,6-difluorobenzoyl chloride CAS No. 917923-96-7

3-Benzamido-2,6-difluorobenzoyl chloride

Cat. No.: B15170950
CAS No.: 917923-96-7
M. Wt: 295.67 g/mol
InChI Key: RRBBQTKVSYQKCG-UHFFFAOYSA-N
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Description

3-Benzamido-2,6-difluorobenzoyl chloride is a chemical compound characterized by its unique structure, which includes a benzamide group attached to a difluorobenzoyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-2,6-difluorobenzoyl chloride typically involves the reaction of 2,6-difluorobenzoyl chloride with benzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous monitoring and quality control are essential to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzamido-2,6-difluorobenzoyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.

  • Substitution: Substitution reactions can replace one or more atoms or groups within the molecule, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

3-Benzamido-2,6-difluorobenzoyl chloride has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Benzamido-2,6-difluorobenzoyl chloride exerts its effects involves its reactivity with various biological and chemical targets. The compound can interact with enzymes, receptors, and other molecules, leading to specific biological responses. The molecular pathways involved depend on the context of its use, whether in research or industrial applications.

Comparison with Similar Compounds

3-Benzamido-2,6-difluorobenzoyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 2,6-Difluorobenzoyl chloride: Lacks the benzamide group, resulting in different reactivity and applications.

  • 3-Benzamido-2,4-difluorobenzoyl chloride: Similar structure but with different positions of the fluorine atoms, leading to variations in chemical behavior.

These compounds share similarities in their core structures but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

917923-96-7

Molecular Formula

C14H8ClF2NO2

Molecular Weight

295.67 g/mol

IUPAC Name

3-benzamido-2,6-difluorobenzoyl chloride

InChI

InChI=1S/C14H8ClF2NO2/c15-13(19)11-9(16)6-7-10(12(11)17)18-14(20)8-4-2-1-3-5-8/h1-7H,(H,18,20)

InChI Key

RRBBQTKVSYQKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)Cl)F

Origin of Product

United States

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